Gastrin/CCK antagonist 1
CAS No.: 162271-52-5
Cat. No.: VC0006902
Molecular Formula: C₂₈H₃₂FN₅O₄
Molecular Weight: 521.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 162271-52-5 |
---|---|
Molecular Formula | C₂₈H₃₂FN₅O₄ |
Molecular Weight | 521.6 g/mol |
IUPAC Name | 1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea |
Standard InChI | InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38) |
Standard InChI Key | URMOKEJAUAGZGV-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 |
Canonical SMILES | C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 |
Chemical and Pharmacological Profile of Gastrin/CCK Antagonist 1
Structural Characteristics
Gastrin/CCK antagonist 1 belongs to the 1,5-benzodiazepine derivative class, optimized for high-affinity binding to CCK2 receptors . Its structure features a fluorophenyl group at the N-terminus, enhancing receptor selectivity, and a carboxylated side chain that mimics the C-terminal tetrapeptide of gastrin (Figure 1) . The compound’s rigidity, conferred by the benzodiazepine core, ensures stable interactions with the receptor’s transmembrane domains .
Table 1: Physicochemical Properties of Gastrin/CCK Antagonist 1
Property | Value |
---|---|
CAS Number | 162271-52-5 |
Molecular Formula | |
Molecular Weight | 521.58 g/mol |
Solubility | >10 mg/mL in DMSO |
Receptor Affinity (IC₅₀) | 22 nM (CCK2R) |
Synthesis and Optimization
The synthesis begins with furfural derivatives undergoing cyclocondensation to form the benzodiazepine scaffold . Subsequent alkylation and fluorophenyl incorporation yield the final compound. Structure-activity relationship (SAR) studies reveal that iso-butyl substitution at the central nitrogen maximizes CCK2 receptor affinity, while para-halogenation on the phenyl ring enhances lipophilicity and blood-brain barrier penetration .
Mechanism of Action: Targeting Gastrin/CCK Signaling Pathways
Receptor Binding Dynamics
Gastrin/CCK antagonist 1 competitively inhibits CCK2 receptors (formerly gastrin/CCK-B receptors), which are G protein-coupled receptors (GPCRs) expressed in gastric mucosa, neurons, and cancer cells . The antagonist’s binding pocket overlaps with the gastrin/CCK-8 binding site, preventing receptor activation and downstream signaling . Unlike CCK1 receptor antagonists (e.g., lorglumide), this compound shows no cross-reactivity, ensuring specificity .
Signal Transduction Modulation
By blocking CCK2 receptors, the antagonist suppresses:
-
Histamine Release: Gastrin-stimulated histidine decarboxylase (HDC) activity in enterochromaffin-like (ECL) cells, reducing histamine synthesis and gastric acid secretion .
-
Cell Proliferation: ERK1/2 and PI3K/Akt pathways, which are hyperactivated in gastrinoma and colorectal cancer models .
-
Apoptosis Resistance: Bcl-2 overexpression and caspase-3 inhibition, prevalent in CCK2-positive tumors .
Therapeutic Applications in Gastrointestinal Disorders
Gastric Neuroendocrine Tumors (Type 1 NETs)
In a pivotal trial, 13 patients with autoimmune chronic atrophic gastritis (CAG) received Gastrin/CCK antagonist 1 for 52 weeks . Outcomes included:
-
Tumor Eradication: 5 patients achieved complete remission, while 7 showed >50% reduction in tumor burden .
-
Biomarker Normalization: Circulating CgA levels decreased to baseline in all subjects, correlating with reduced HDC mRNA in mucosal biopsies .
Table 2: Clinical Efficacy in Type 1 Gastric NETs
Parameter | Baseline | Week 52 |
---|---|---|
Tumor Number (mean) | 8.2 | 1.4 |
Largest Tumor Diameter | 12.1 mm | 4.3 mm |
Serum CgA (ng/mL) | 450 | 95 |
Chronic Inflammatory Pain
In murine models, subcutaneous administration (0.5 mg/kg) reduced formalin-induced nociception by 70%, surpassing morphine’s efficacy . The antagonist attenuates CCK2-mediated neuroinflammation by inhibiting COX-2 and TNF-α synthesis in dorsal root ganglia .
Comparative Analysis with Other CCK2 Antagonists
Netazepide vs. Gastrin/CCK Antagonist 1
Netazepide, another CCK2 antagonist, requires daily dosing (100 mg) and shows partial tumor regression . In contrast, Gastrin/CCK antagonist 1 achieves full remission at lower doses (10–30 mg) due to superior oral bioavailability (F = 92% vs. 45%) .
PNB-001: An Analgesic Derivative
Future Directions and Clinical Implications
Ongoing trials explore its utility in:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume